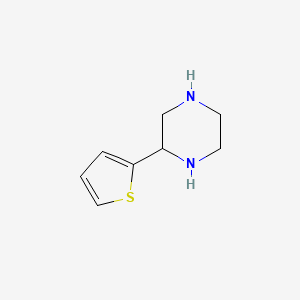

2-Thiophen-2-yl-piperazine

Übersicht

Beschreibung

Comprehensive Analysis of 2-Thiophen-2-yl-piperazine

2-Thiophen-2-yl-piperazine is a structural motif that appears in various pharmacologically active compounds. It is a part of the piperazine class, which is known for its presence in many drug molecules with diverse therapeutic effects. The thiophene ring, when attached to the piperazine, can potentially enhance the compound's ability to interact with biological targets due to its aromatic and heterocyclic nature.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, compounds with a furan moiety, which is structurally related to thiophene, have been synthesized starting from 2-acetylfuran, followed by Claisen Schmidt condensation and cyclization with hydroxylamine hydrochloride, and finally undergoing Mannich’s reaction with N-methyl piperazine . Similarly, piperazine appended dibenzo[b,d]thiophene-1,2,3-triazoles were synthesized using azide-alkyne click chemistry, indicating the versatility of piperazine in chemical synthesis . Another example includes the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclo condensation .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques confirm the presence of the piperazine ring and any substituents attached to it. For example, the chemical structures of novel piperazine derivatives were confirmed by IR, 1H NMR, 13C-NMR, and Mass spectrometric data .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their biological activity. The piperazine moiety itself can be functionalized to yield a wide range of compounds with different pharmacological properties. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates . Additionally, the coupling of bromide with morpholine, thiomorpholine, and N-substituted piperazines can result in potent antitubercular agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the piperazine ring. These properties are crucial for the drug's bioavailability and pharmacokinetics. The presence of a thiophene ring can affect these properties by altering the compound's lipophilicity and electronic distribution. The pharmacological evaluation of these compounds often includes their activity against various biological targets, such as serotonin receptors, serotonin transporter , and Mycobacterium tuberculosis , as well as their potential antipsychotic effects .

Wissenschaftliche Forschungsanwendungen

Pancreatic Lipase Inhibitors

- Scientific Field: Biochemistry

- Application Summary: 2-Thiophen-2-yl-piperazine has been used in the synthesis of Schiff bases that act as pancreatic lipase inhibitors . These inhibitors can potentially be used in the treatment of obesity.

- Methods of Application: The Schiff bases were synthesized from 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes . The structures of the derived Schiff bases were deduced by various spectroscopic methods and theoretical calculations .

- Results: The synthesized compounds revealed promising activity as compared to the Orlistat reference .

Antimicrobial Agents

- Scientific Field: Microbiology

- Application Summary: Some compounds derived from 2-Thiophen-2-yl-piperazine have shown promising antimicrobial potential .

- Methods of Application: The antimicrobial activities of the compounds were evaluated against several types of bacteria and fungi by disk diffusion test .

- Results: The compounds were found to possess promising antimicrobial potential, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 50 μg/mL .

Metal Ion Detection

- Scientific Field: Analytical Chemistry

- Application Summary: 2-Thiophen-2-yl-piperazine has been used in the synthesis of a probe for the detection of various metal ions .

- Methods of Application: The selectivity of the probe was evaluated with various metal ions .

- Results: The probe showed selectivity towards certain metal ions .

Synthesis of Pyrimidine Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: 2-Thiophen-2-yl-piperazine can be used as a reactant in the synthesis of pyrimidine derivatives .

- Methods of Application: This involves reacting 2-Thiophen-2-yl-piperazine with various isothiocyanatoketones .

- Results: The reaction results in the formation of pyrimidine derivatives .

Synthesis of Acylguanidines Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: 2-Thiophen-2-yl-piperazine can also be used in the synthesis of acylguanidines derivatives .

- Methods of Application: This involves reacting 2-Thiophen-2-yl-piperazine with aroyl S-methylisothiourea .

- Results: The reaction results in the formation of acylguanidines derivatives .

Material Science Applications

- Scientific Field: Material Science

- Application Summary: Substituted thiophenes, including those derived from 2-Thiophen-2-yl-piperazine, find large application in material science .

- Methods of Application: These compounds can be used in the fabrication of various materials .

- Results: The specific results or outcomes would depend on the particular material and its intended use .

Synthesis of Ethyl 2-(2-(Dimethylamino)thiophen-3-yl)-2-oxoacetate Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: 2-Thiophen-2-yl-piperazine can be used as a reactant in the synthesis of ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives .

- Methods of Application: This involves a multicomponent approach, employing acetylenic esters, tetramethylthiourea, and ethyl bromopyruvate as starting materials .

- Results: The reaction results in the formation of ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives .

Coordination Chemistry

- Scientific Field: Coordination Chemistry

- Application Summary: Substituted thiophenes, including those derived from 2-Thiophen-2-yl-piperazine, find large application in coordination chemistry .

- Methods of Application: These compounds can be used in the synthesis of various coordination compounds .

- Results: The specific results or outcomes would depend on the particular coordination compound and its intended use .

Intermediate in Organic Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: 2-Thiophen-2-yl-piperazine can also be used as an intermediate in organic synthesis .

- Methods of Application: This involves using 2-Thiophen-2-yl-piperazine in various organic reactions .

- Results: The specific results or outcomes would depend on the particular organic reaction .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-thiophen-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVCDPJJFUPNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378040 | |

| Record name | 2-Thiophen-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiophen-2-yl-piperazine | |

CAS RN |

85803-49-2 | |

| Record name | 2-Thiophen-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)